3-([1-Methyl-5-(1-piperidinyl)-3-pentynyl]oxy)propanenitrile
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Overview
Description
3-([1-Methyl-5-(1-piperidinyl)-3-pentynyl]oxy)propanenitrile is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
The synthesis of 3-([1-Methyl-5-(1-piperidinyl)-3-pentynyl]oxy)propanenitrile involves several steps. One common method includes the reaction of 1-methyl-5-(1-piperidinyl)-3-pentyn-1-ol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-([1-Methyl-5-(1-piperidinyl)-3-pentynyl]oxy)propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrile group can be replaced by other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Scientific Research Applications
3-([1-Methyl-5-(1-piperidinyl)-3-pentynyl]oxy)propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-([1-Methyl-5-(1-piperidinyl)-3-pentynyl]oxy)propanenitrile involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various biological receptors and enzymes, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the specific chemical structure .
Comparison with Similar Compounds
3-([1-Methyl-5-(1-piperidinyl)-3-pentynyl]oxy)propanenitrile can be compared with other piperidine derivatives such as:
3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile: This compound has a similar structure but differs in the position of the piperidine ring.
Piperidine: A simpler compound with a six-membered ring containing one nitrogen atom.
Piperidinone: A derivative of piperidine with a carbonyl group at the nitrogen position.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
3-(6-piperidin-1-ylhex-4-yn-2-yloxy)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-14(17-13-7-9-15)8-3-6-12-16-10-4-2-5-11-16/h14H,2,4-5,7-8,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQNIDYRHUKRAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#CCN1CCCCC1)OCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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